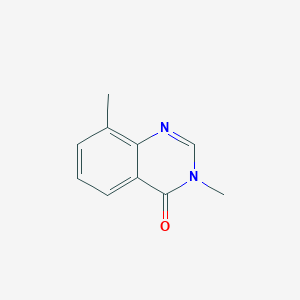

3,8-Dimethyl-4(3h)-quinazolinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3,8-dimethylquinazolin-4-one |

InChI |

InChI=1S/C10H10N2O/c1-7-4-3-5-8-9(7)11-6-12(2)10(8)13/h3-6H,1-2H3 |

InChI Key |

IJDQJMMCEREAOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C=N2)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Quinazolin 4 3h Ones

Classical and Contemporary Synthetic Routes to 3,8-Dimethyl-4(3H)-quinazolinone and Analogues

The construction of the fundamental quinazolinone framework is the primary challenge in synthesizing this compound. This is typically achieved by forming the pyrimidinone ring onto a pre-existing benzene (B151609) ring. The starting material for such syntheses would ideally be 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) to provide the 8-methyl substitution pattern.

Cyclization Reactions for Quinazolinone Ring Formation

Cyclization reactions are the cornerstone of quinazolinone synthesis. These methods generally involve the condensation of an anthranilic acid derivative with a one-carbon or two-carbon synthon, followed by ring closure.

One of the most traditional methods is the Niementowski quinazoline (B50416) synthesis , which involves the thermal condensation of anthranilic acids with amides. rsc.orgderpharmachemica.com In the context of this compound, this would involve heating 2-amino-3-methylbenzoic acid with N-methylformamide. While historically significant, this method can sometimes suffer from low yields and harsh reaction conditions. rsc.org Microwave irradiation has been employed to accelerate this reaction, often leading to improved yields and shorter reaction times. nih.govacs.org

A more versatile and widely used approach involves a two-step sequence starting with the acylation of anthranilic acid. nih.gov For the target molecule, 2-amino-3-methylbenzoic acid would be acylated, for instance with acetyl chloride, to form an N-acyl intermediate. This intermediate is then cyclized, often by heating with acetic anhydride, to form a 2-methyl-8-methyl-1,3-benzoxazin-4-one. This benzoxazinone (B8607429) is a key intermediate that can then be reacted with methylamine (B109427) to yield the desired this compound. rsc.orgacs.org This modular approach allows for the introduction of various substituents at the 2- and 3-positions of the quinazolinone ring.

| Reagents for Cyclization | Intermediate | Product | Reference |

| 2-Amino-3-methylbenzoic acid, N-methylformamide | Not isolated | This compound | rsc.orgderpharmachemica.com |

| 2-Amino-3-methylbenzoic acid, Acetic anhydride, Methylamine | 2,8-Dimethyl-1,3-benzoxazin-4-one | This compound | rsc.orgacs.org |

Multi-Component Reactions in Quinazolinone Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. Several MCRs have been adapted for the synthesis of the quinazolinone scaffold.

The Ugi reaction , a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, has been utilized to create diverse quinazolinone derivatives. nih.govresearchgate.net A potential Ugi-based approach to a precursor for this compound could involve a bifunctional starting material, such as 2-aminobenzoic acid, which participates in the reaction and then undergoes a subsequent cyclization step. frontiersin.orgnih.gov For example, an Ugi reaction between 2-formylbenzoic acid, methylamine, an isocyanide, and a suitable acid, followed by cyclization, could theoretically lead to the quinazolinone core.

The Passerini reaction , a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, is another isocyanide-based MCR that can be applied to heterocycle synthesis. wikipedia.orgorganic-chemistry.org While direct synthesis of quinazolinones via a standard Passerini reaction is not common, its products can be valuable intermediates for subsequent cyclization to the desired heterocyclic system.

More direct MCRs for quinazolinone synthesis have been developed. For instance, a one-pot, three-component reaction of arenediazonium salts, nitriles, and bifunctional anilines (like anthranilamides) can efficiently produce quinazolin-4(3H)-ones. nih.govacs.org

| MCR Type | Key Components | Potential for this compound Synthesis | References |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Synthesis of a precursor followed by cyclization. | nih.govfrontiersin.org |

| Passerini-3CR | Carbonyl, Carboxylic Acid, Isocyanide | Synthesis of an α-acyloxy amide intermediate for further transformation. | wikipedia.orgorganic-chemistry.org |

| Domino Three-Component | Arenediazonium salt, Nitrile, Anthranilamide | Direct synthesis of the quinazolinone ring. | nih.govacs.org |

Oxidative Cyclization and Metal-Free Strategies

In recent years, synthetic methods that avoid the use of pre-functionalized starting materials and harsh reagents have gained prominence. Oxidative cyclization and metal-free strategies represent a greener approach to quinazolinone synthesis.

Visible-light-induced synthesis has been successfully applied to the construction of quinazolin-4(3H)-ones. These methods often involve the condensation of 2-aminobenzamides with aldehydes, using a photocatalyst like fluorescein (B123965) or Rose Bengal and an oxidant such as tert-butyl hydroperoxide (TBHP), under visible light irradiation. derpharmachemica.comnih.govrsc.org This approach is notable for its mild, metal-free conditions. Another photocatalyst-free method utilizes visible light to mediate the reaction between benzyl (B1604629) bromides and 2-aminobenzamides. rsc.org

Iodine-mediated reactions provide a powerful metal-free alternative for C-H functionalization and cyclization. Molecular iodine can mediate the synthesis of quinazolinone derivatives through various pathways, including multi-component reactions and electrochemical C(sp3)–H cyclization. rsc.orgacs.orgrsc.orgacs.org These methods are attractive due to the low cost and low toxicity of iodine.

Other metal-free oxidative strategies include the use of inexpensive and readily available oxidants. For example, a K₂S₂O₈-promoted electro-oxidative tandem cyclization of 2-aminobenzamides with primary alcohols offers a base-free and metal-free route to quinazolinones. nih.govrsc.org Similarly, systems like (NH₄)₂S₂O₈ have been used for the intramolecular oxidative cyclization to form polycyclic quinazolinones. chemistryviews.org Hydrogen peroxide has also been employed as a sustainable oxidant for the synthesis of the quinazolin-4(3H)-one scaffold from 2-aminobenzamides, using dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source. acs.orgnih.gov

| Strategy | Key Reagents/Conditions | Applicability | References |

| Visible-Light Photocatalysis | 2-Aminobenzamide, Aldehyde, Photocatalyst, Oxidant | Metal-free, mild conditions. | derpharmachemica.comnih.govrsc.org |

| Iodine-Mediated Cyclization | Iodine, various precursors | Metal-free C-H activation and cyclization. | rsc.orgrsc.orgacs.org |

| Electro-oxidative Cyclization | 2-Aminobenzamide, Alcohol, K₂S₂O₈ | Metal- and base-free synthesis. | nih.govrsc.org |

| H₂O₂-Mediated Synthesis | 2-Aminobenzamide, DMSO, H₂O₂ | Sustainable oxidant, DMSO as C1 source. | acs.orgnih.gov |

Employing Oxazolone (B7731731) Intermediates in Quinazolinone Synthesis

Oxazolones, also known as azlactones, are versatile five-membered heterocyclic intermediates. rsc.orgwikipedia.org They can serve as precursors for a variety of other heterocyclic systems, including quinazolinones.

A specific synthetic route involves the reaction of a 2-substituted-4(3H)-quinazolinone bearing a nucleophilic group with an oxazolone derivative. For instance, 2-hydrazino-3-methyl-4(3H)-quinazolinone can act as a nucleophile, attacking the carbonyl group of a 4-substituted-2-phenyl-5(4H)-oxazolone. This attack leads to the opening of the oxazolone ring, followed by a subsequent ring-closing reaction to form a new heterocyclic system attached to the quinazolinone core, specifically an imidazolinone ring. nih.gov This method demonstrates the utility of oxazolones as electrophilic partners in the elaboration of the quinazolinone scaffold. The synthesis of the starting oxazolones is often achieved through the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride. nih.govresearchgate.net

Derivatization Strategies and Functionalization of the Quinazolinone Nucleus

Once the quinazolinone core is assembled, further modifications can be made to introduce or alter substituents at various positions. The C-2 position is a particularly common site for derivatization.

Substituent Modifications at the C-2 Position of 4(3H)-Quinazolinones

The C-2 position of the 4(3H)-quinazolinone ring system is readily amenable to functionalization, allowing for the introduction of a wide array of substituents. This is often achieved by employing a quinazolinone precursor with a suitable leaving group at the C-2 position, such as a mercapto or chloro group.

For example, 2-mercapto-4(3H)-quinazolinones can be synthesized by reacting anthranilic acid with a thiocyanate. The resulting 2-mercapto group can then be displaced by various nucleophiles or undergo S-alkylation followed by displacement. This strategy has been used to synthesize a variety of 2-substituted quinazolinones.

Alternatively, a 2-chloro-4(3H)-quinazolinone, prepared from the corresponding 2,4-quinazolinedione, can serve as a versatile electrophilic partner in cross-coupling reactions or nucleophilic aromatic substitution reactions to introduce diverse functionalities at the C-2 position.

Direct C-H functionalization at the C-2 position has also been developed. For instance, copper-catalyzed domino reactions of alkyl halides with anthranilamides can lead directly to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Another innovative approach involves a copper-catalyzed radical methylation/sp³ C-H amination/oxidation cascade reaction, where dicumyl peroxide acts as both an oxidant and a methyl source, to install a methyl group at the C-2 position. organic-chemistry.org Furthermore, 3-amino-2-methyl-quinazolin-4(3H)-ones can be synthesized in a green, microwave-assisted process from the corresponding benzoxazinones and hydrazine. The 3-amino group can then be further functionalized. mdpi.com

| Precursor | Reagent/Reaction Type | C-2 Substituent Introduced | References |

| 2-Mercapto-4(3H)-quinazolinone | Nucleophilic displacement | Various | - |

| 2-Chloro-4(3H)-quinazolinone | Nucleophilic substitution / Cross-coupling | Various | - |

| Anthranilamide | Alkyl halide, Cu catalyst | Alkyl | organic-chemistry.org |

| Anthranilamide | Dicumyl peroxide, Cu catalyst | Methyl | organic-chemistry.org |

Substituent Effects at the N-3 Position of 4(3H)-Quinazolinones

The substituent at the N-3 position of the quinazolinone ring plays a crucial role in modulating the molecule's properties and reactivity. In this compound, this position is occupied by a methyl group.

The presence of an alkyl group, such as a methyl group, at the N-3 position is a common feature in many synthetic quinazolinones. This substitution pattern is often achieved through the condensation of a primary amine with a benzoxazinone intermediate. For instance, a general and efficient method for the synthesis of 2,3-disubstituted quinazolinones involves the reaction of a benzoxazinone with a primary amine, such as methylamine, to install the N-3 alkyl group. nih.govnih.gov

The nature of the N-3 substituent can influence the reactivity of the quinazolinone ring system. For example, studies on the bromination of 4(3H)-quinazolinones have shown that the presence and nature of the N-3 substituent affect the reaction mechanism and the position of electrophilic attack on the benzene ring.

The N-3 position is also a key site for introducing further molecular diversity. While the focus of this article is on the N-3 methyl derivative, it is noteworthy that a wide variety of substituents can be introduced at this position, including aryl, and other heterocyclic moieties, leading to a broad range of biological activities. researchgate.net

Table 1: General Synthetic Approaches for N-3 Substituted Quinazolinones

| Starting Materials | Reagents and Conditions | Product Type |

| Anthranilic Acid, Primary Amine, Orthoester | Microwave irradiation | 3-Substituted-4(3H)-quinazolinones |

| Benzoxazinone, Primary Amine | Heating | 2,3-Disubstituted-4(3H)-quinazolinones |

| Isatoic Anhydride, Primary Amine, Orthoester | Catalyst and solvent-free heating or microwave irradiation | 2,3-Disubstituted-4(3H)-quinazolinones |

Functionalization of the Benzene Moiety (e.g., C-6, C-8 positions)

The benzene portion of the quinazolinone ring is amenable to various functionalization reactions, allowing for the introduction of diverse substituents that can fine-tune the molecule's properties. In the case of this compound, the existing methyl group at the C-8 position influences the regioselectivity of further substitutions.

Theoretical considerations and experimental evidence suggest that electrophilic substitution on the quinazolinone ring typically occurs at the C-6 and C-8 positions. The presence of an electron-donating methyl group at C-8 would be expected to activate the ring towards electrophilic attack. However, the C-8 position is already substituted in the target molecule. Therefore, electrophilic substitution would be predicted to occur predominantly at the C-6 position.

For instance, the synthesis of 3,8-dimethyl-4-oxo-3,4-dihydro-quinazoline-6-carbonitrile has been reported. nih.govnih.gov This demonstrates that the C-6 position is indeed susceptible to functionalization, even with the C-8 position being occupied by a methyl group. The synthesis of this cyano-derivative likely proceeds from a precursor that has been functionalized at the C-6 position prior to the final cyclization, or through direct cyanation of the pre-formed quinazolinone ring.

Furthermore, halogenation is a common transformation for quinazolinones. For example, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized, indicating that halogenation at both the C-6 and C-8 positions is feasible. omicsonline.org While this example does not feature the exact 3,8-dimethyl substitution pattern, it supports the general principle of C-6 and C-8 functionalization.

Table 2: Examples of Functionalization of the Quinazolinone Benzene Ring

| Starting Quinazolinone | Reagents and Conditions | Position of Functionalization | Product |

| 2-Amino-N-methyl-5-cyano-3-methylbenzamide | NaCN, DMSO, reflux | C-6 | 3,8-Dimethyl-4-oxo-3,4-dihydro-quinazoline-6-carbonitrile |

| 2-Methyl-3-substituted-quinazolin-4(3H)-one | Iodine-based reagents | C-6, C-8 | 6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-one |

Green Chemistry Approaches in Quinazolinone Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. The synthesis of quinazolinones has also benefited from these green chemistry approaches, which aim to reduce waste, energy consumption, and the use of hazardous materials.

One of the most prominent green techniques applied to quinazolinone synthesis is the use of microwave irradiation. tandfonline.com Microwave-assisted synthesis often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For example, the one-pot, three-component synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, an amine, and an orthoester can be efficiently carried out under microwave irradiation. tandfonline.com

Another green strategy involves the use of alternative, environmentally friendly solvents. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green solvents for organic synthesis. The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been successfully performed in a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.com

Furthermore, catalyst- and solvent-free conditions represent an ideal green synthetic protocol. The multicomponent reaction of isatoic anhydride, an amine, and an orthoester to afford 2,3-disubstituted quinazolin-4(3H)-ones has been achieved under these conditions, either with conventional heating or microwave irradiation. nih.gov These methods offer significant advantages in terms of environmental impact and operational simplicity.

Table 3: Green Chemistry Approaches for Quinazolinone Synthesis

| Green Approach | Starting Materials | Conditions | Advantages |

| Microwave Synthesis | Anthranilic acid, amine, orthoester | EtOH, 120°C, 30 min | Rapid reaction, high yield |

| Deep Eutectic Solvents (DES) | Anthranilic acid, acetic anhydride, amine | Choline chloride:urea, 80°C | Use of a green solvent |

| Catalyst and Solvent-Free | Isatoic anhydride, amine, orthoester | Heating or microwave irradiation | Reduced waste, operational simplicity |

Spectroscopic and Spectrometric Characterization of 3,8 Dimethyl 4 3h Quinazolinone Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 3,8-dimethyl-4(3H)-quinazolinone and its analogues. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom within the molecule can be mapped out.

In the ¹H NMR spectrum of a related compound, 8-methyl-2-phenylquinazolin-4(3H)-one, the methyl group at the C-8 position (an analogue to the C-8 methyl in this compound) typically appears as a singlet in the upfield region, around δ 2.63 ppm. rsc.org The protons on the quinazolinone ring system exhibit characteristic signals in the aromatic region of the spectrum. For instance, in various quinazolinone derivatives, the aromatic protons typically resonate between δ 7.27 and δ 8.56 ppm. researchgate.net The specific positions of these signals are influenced by the substitution pattern on the aromatic ring.

Two-dimensional NMR techniques, such as ¹H-¹H COSY, HSQC, and HMBC, are instrumental in assembling the complete molecular structure. researchgate.net These experiments reveal correlations between protons and carbons, allowing for unambiguous assignment of all signals. For example, an HMBC experiment would show a correlation between the methyl protons at N-3 and the carbonyl carbon (C-4), confirming the position of the methyl group.

The use of computational methods, such as Density Functional Theory (DFT) calculations, has become an increasingly powerful tool to aid in the structural elucidation of complex molecules by correlating theoretical chemical shifts with experimental data. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Quinazolinone Analogues

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 8-Methyl-2-phenylquinazolin-4(3H)-one rsc.org | 8-CH₃ | 2.63 | s |

| Aromatic-H | 7.41-8.24 | m | |

| NH | 12.54 | br s | |

| 7-Fluoro-2-methylquinazolin-4(3H)-one rsc.org | 2-CH₃ | 2.35 | s |

| Aromatic-H | 7.29-8.13 | m | |

| NH | 12.29 | br s |

Note: 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet. Data is illustrative and specific shifts can vary with solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound and its analogues, the most characteristic absorption is that of the carbonyl group (C=O) of the quinazolinone ring.

This C=O stretching vibration typically appears as a strong, sharp band in the region of 1670–1690 cm⁻¹. For example, in various 2,3-disubstituted quinazolin-4(3H)-one derivatives, the C=O stretch is observed at frequencies such as 1678 cm⁻¹ and 1687 cm⁻¹. sapub.org The exact frequency can be influenced by the nature of the substituents on the quinazolinone core.

Other important absorptions include those for C-H bonds and the aromatic ring system. The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹. libretexts.org Aromatic C=C in-ring stretching vibrations typically appear in the 1600–1450 cm⁻¹ region. youtube.com The presence of a band around 3200-3400 cm⁻¹ in related quinazolinones can indicate the presence of an N-H group, which is absent in the N-3 methylated target compound. sapub.org

Table 2: Characteristic IR Absorption Frequencies for Quinazolinone Analogues

| Functional Group | Absorption Range (cm⁻¹) | Compound Example |

| C=O (Amide) | 1670 - 1690 | 2,3-disubstituted quinazolin-4(3H)-ones sapub.org |

| C=N | ~1600 | General quinazolines |

| Aromatic C=C | 1450 - 1600 | General aromatic compounds youtube.com |

| Aliphatic C-H | 2850 - 2960 | General alkanes pressbooks.pub |

| Aromatic C-H | 3000 - 3100 | General aromatic compounds libretexts.org |

Mass Spectrometry (MS) in Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂O), the expected monoisotopic mass is approximately 174.08 g/mol . nist.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation pattern observed in the mass spectrum provides further structural information. For instance, the fragmentation of quinazolinone derivatives often involves the loss of small molecules or radicals, providing clues about the substituents and their locations. For example, in the mass spectrum of a related 2,3-disubstituted quinazolinone, a base peak was observed at m/z 295, corresponding to a stable fragment of the molecule. sapub.org

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the molecular formula of the compound with a high degree of confidence. For example, for 8-methyl-2-phenylquinazolin-4(3H)-one, the calculated mass for [M+H]⁺ was 237.1022, and the found mass was 237.1025, confirming the elemental composition. rsc.org

Table 3: Mass Spectrometric Data for Quinazolinone Analogues

| Compound | Ionization Mode | [M+H]⁺ or M⁺ (m/z) | Reference |

| 8-Methyl-2-phenylquinazolin-4(3H)-one | ESI | 237.1025 | rsc.org |

| 2-(3-Chlorophenyl)quinazolin-4(3H)-one | ESI | 257.0477 | rsc.org |

| 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one | ESI | 291.0739 | rsc.org |

| 2,3-disubstituted quinazolin-4(3H)-one derivative | EI | 430 (M⁺) | sapub.org |

X-ray Crystallography for Solid-State Structure Analysis

For a related compound, 2,3-dimethylquinazolin-4(3H)-one, X-ray diffraction analysis revealed that the non-hydrogen atoms of the molecule are essentially coplanar. nih.govresearchgate.net The crystal structure showed that the molecules are linked by weak C-H···O hydrogen bonds, forming chains. nih.govresearchgate.net Additionally, weak C-H···π and π–π stacking interactions between the benzene (B151609) and pyrimidine (B1678525) rings contribute to the formation of a two-dimensional network. nih.govresearchgate.net The centroid-centroid distance between the interacting rings was found to be 3.730 Å. nih.govresearchgate.net

In another study on a 3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile, the quinazoline (B50416) unit was also found to be nearly planar. researchgate.net The molecules in the crystal lattice were connected by weak intermolecular C-H···N hydrogen bonds. researchgate.net Such studies are crucial for understanding the intermolecular interactions that govern the packing of these molecules in the solid state and can provide insights into their physical properties.

Table 4: Crystallographic Data for 2,3-Dimethylquinazolin-4(3H)-one

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.826(2) |

| b (Å) | 7.919(3) |

| c (Å) | 23.060(8) |

| V (ų) | 881.3(11) |

| Z | 4 |

| Data obtained from reference nih.govresearchgate.net. |

Mechanistic Investigations of Biological Activities of Quinazolinone Derivatives

Elucidation of Molecular Targets and Pathways

The biological activities of quinazolinone derivatives are diverse, ranging from antimicrobial to anticancer effects. nih.govnih.govbiomedpharmajournal.orgeco-vector.comresearchgate.netrsc.orgmdpi.comnih.gov These effects are a consequence of their interaction with various molecular targets, primarily enzymes and receptors, leading to the modulation of critical cellular pathways.

Enzyme Inhibition Mechanisms

Quinazolinone derivatives have been widely investigated as inhibitors of various enzymes, playing a crucial role in their therapeutic potential. The core scaffold serves as a versatile template for designing potent and selective inhibitors for enzymes implicated in a range of diseases.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A significant number of quinazolinone derivatives have been developed as inhibitors of EGFR tyrosine kinase, an important target in cancer therapy. nih.govnih.gov These inhibitors typically act as ATP-competitive agents, binding to the kinase domain of the receptor and preventing the downstream signaling pathways that promote cell proliferation and survival. nih.gov

DNA Gyrase: In the realm of antibacterial agents, quinazolinone derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. mdpi.com By targeting this enzyme, these compounds disrupt bacterial cell division, leading to bactericidal effects. mdpi.com

Aldose Reductase: Certain quinazolinone derivatives have shown potential as aldose reductase inhibitors. This enzyme is implicated in the development of diabetic complications, and its inhibition is a therapeutic strategy for managing these conditions.

Cyclooxygenase (COX): The anti-inflammatory properties of some quinazolinone derivatives are attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins.

Receptor Binding Interactions

The interaction of quinazolinone derivatives with various receptors is another key mechanism underlying their biological effects. These interactions can be agonistic or antagonistic, leading to a wide array of pharmacological responses.

Penicillin-Binding Proteins (PBPs): Certain antibacterial 4(3H)-quinazolinones exert their effect by binding to penicillin-binding proteins (PBPs) in bacteria. nih.govnih.gov This binding inhibits the synthesis of the bacterial cell wall, a mechanism analogous to that of β-lactam antibiotics. nih.gov Some quinazolinones have been shown to bind to the allosteric site of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), leading to a synergistic effect with β-lactam antibiotics. nih.gov

AMPA Receptors: Derivatives of quinazolinone have been explored for their modulatory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to synaptic transmission in the central nervous system.

Cannabinoid Receptor Type 2 (CB2): Novel quinazoline-2,4(1H,3H)-diones have been designed as potent and selective agonists of the cannabinoid receptor type 2 (CB2), which is a potential target for treating pain and immune-related diseases. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of quinazolinone derivatives. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. For the broader class of 4(3H)-quinazolinones, SAR studies have revealed key structural features that govern their interaction with molecular targets. nih.govresearchgate.net

Impact of Substitutions on Target Binding Affinity

The nature and position of substituents on the quinazolinone ring system have a profound impact on the binding affinity of these compounds to their respective targets.

For antibacterial quinazolinones targeting PBPs, substitutions at various positions on the quinazolinone scaffold have been explored to enhance binding affinity and antibacterial potency. nih.govnih.gov For instance, in a study of 4(3H)-quinazolinone antibacterials, modifications to different rings of the scaffold were shown to significantly influence their minimum inhibitory concentrations (MICs) against S. aureus. nih.gov

In the context of CB2 receptor agonists, SAR studies of quinazoline-2,4(1H,3H)-diones have identified that specific alkyl substitutions at the R1, R2, and R3 positions are optimal for agonist activity. nih.gov

Modulating Enzyme Inhibitory Activity through Structural Alterations

Structural modifications are a key strategy for enhancing the enzyme inhibitory activity and selectivity of quinazolinone derivatives.

In the development of EGFR tyrosine kinase inhibitors, for example, substitutions at the 6- and 7-positions of the quinazoline (B50416) ring are known to be critical for potent inhibitory activity. The introduction of specific side chains at these positions can lead to enhanced binding to the ATP-binding pocket of the enzyme.

For inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and bromodomain-containing protein 4 (BRD4), the length of an alkyl chain and the presence of dimethoxy groups on the quinazolinone ring were found to be important for inhibitory activity. semanticscholar.org

In Vitro Biological Screening Methodologies and Molecular/Cellular Level Mechanisms

A variety of in vitro screening methodologies are employed to evaluate the biological activity of quinazolinone derivatives at the molecular and cellular levels.

Enzyme Inhibition Assays: These assays are used to determine the inhibitory potency of compounds against specific enzymes. For instance, the inhibitory activity of quinazolinone derivatives against kinases like EGFR and VEGFR-2 is often evaluated using enzyme-linked immunosorbent assays (ELISAs) or radiometric assays. nih.govdovepress.com

Cell-Based Assays: The cytotoxic or antiproliferative activity of anticancer quinazolinones is typically assessed using cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). nih.govresearchgate.net The MTT assay is a common colorimetric method used to determine cell viability. nih.gov

Antimicrobial Susceptibility Testing: The antibacterial and antifungal activities of quinazolinone derivatives are determined by methods such as the agar (B569324) well diffusion method or by determining the minimum inhibitory concentration (MIC) against various microbial strains. mdpi.comfrontiersin.org

Molecular Docking and Modeling: Computational techniques like molecular docking are used to predict and analyze the binding modes of quinazolinone derivatives with their molecular targets, providing insights into the structural basis of their activity. dovepress.com

Antimicrobial Activity at the Cellular Level (e.g., Bacterial Growth Inhibition Mechanisms)

While the broader class of quinazolinone derivatives has been shown to exhibit antimicrobial properties, specific studies detailing the bacterial growth inhibition mechanisms of 3,8-Dimethyl-4(3H)-quinazolinone are not readily found. For other quinazolinone compounds, proposed mechanisms of antimicrobial action include the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. mdpi.com Another identified mechanism for certain quinazolinone derivatives is the allosteric inhibition of penicillin-binding protein 2a (PBP2a), which is critical for cell wall biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, without direct experimental evidence, it is not possible to confirm that this compound operates through these or other antimicrobial pathways.

Antitumor Mechanisms and Cytotoxicity Pathways

The antitumor potential of numerous quinazolinone derivatives has been a significant area of research, with several compounds advancing to clinical use. nih.govnih.gov These derivatives have been reported to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis. nih.govnih.govnih.gov For instance, certain quinazolinone-based compounds have demonstrated potent inhibitory activity against cancer cell lines. nih.govresearchgate.nettandfonline.com Nevertheless, specific research delineating the cytotoxic pathways and antitumor mechanisms directly attributable to this compound is not described in the available literature.

Anti-inflammatory Mechanisms

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. nih.govumich.edumdpi.com Studies on some of these compounds have revealed mechanisms that include the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production. For example, certain derivatives have shown the ability to reduce carrageenan-induced paw edema in animal models, a common test for anti-inflammatory activity. nih.gov Some have also been found to inhibit the production of nitric oxide (NO) and interleukins. However, specific studies on the anti-inflammatory mechanisms of this compound are absent from the reviewed scientific literature.

Computational Chemistry and Molecular Modeling Studies of Quinazolinone Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between quinazolinone derivatives and their biological targets.

For instance, studies have utilized molecular docking to investigate the binding of quinazolinone derivatives to various enzymes. In one such study, a series of these derivatives were docked into the active site of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. The simulations revealed specific binding conformations and interactions, such as hydrogen bonds and pi-alkyl interactions with critical amino acid residues like Asp831, Leu694, and Val702. nih.gov Another investigation focused on the interactions of quinazolinone derivatives with multiple tyrosine kinases, including CDK2, HER2, and EGFR, demonstrating their potential as multi-target inhibitors. nih.gov The docking analysis showed that these compounds could act as either ATP-competitive or non-competitive inhibitors depending on the target kinase. nih.gov

In the context of antibacterial research, molecular docking has been used to study the interaction of quinazolinone derivatives with bacterial enzymes. For example, the docking of derivatives into the binding site of Sortase A, an enzyme crucial for bacterial virulence, has provided insights into their potential as antimicrobial agents. researchgate.net Similarly, docking studies of quinazolinone-sulphonamide hybrids with DNA gyrase B have been performed to explore their antibacterial potential.

The following table summarizes key molecular docking studies on quinazolinone derivatives:

| Target Protein | Key Interacting Residues | Type of Interactions | Reference |

|---|---|---|---|

| EGFR Kinase | Asp831, Leu694, Val702 | Pi-anion, Pi-alkyl | nih.gov |

| CDK2 Kinase | Asp86, His84, Ala31 | Hydrogen bond, Pi-pi stacked, Pi-alkyl | nih.gov |

| HER2 Kinase | Met801, Leu800, Leu726 | Hydrogen bond, Pi-alkyl | nih.gov |

| Sortase A | - | - | researchgate.net |

| DNA Gyrase B | - | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.

Several QSAR studies have been conducted on quinazolinone derivatives to predict their therapeutic activities. For example, a 3D-QSAR study was performed on a series of quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. nih.gov The developed CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models showed good predictive ability, with the electrostatic, hydrophobic, and hydrogen bond acceptor fields being major contributors to the inhibitory activity. nih.gov

In another study, QSAR analysis was applied to a series of quinazoline (B50416) derivatives to understand their cytotoxic activity against breast cancer cell lines. nih.gov The resulting models, which incorporated constitutional, functional, and charge descriptors, demonstrated a good correlation between the structural features and anticancer activity. nih.gov These models were then used to design new compounds with potentially enhanced potency. nih.gov Furthermore, 2D and 3D-QSAR models have been developed for quinazoline derivatives targeting fibroblast growth factor receptor 4 (FGFR4) in osteosarcoma, providing a basis for designing novel chemotherapeutic agents. frontiersin.org

The table below highlights key parameters from a representative QSAR study on quinazolinone derivatives as MMP-13 inhibitors:

| Model | q² | r² | R²pred | Field Contributions | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.646 | 0.992 | 0.829 | Steric (43.1%), Electrostatic (56.9%) | nih.gov |

| CoMSIA | 0.704 | 0.992 | 0.839 | Steric (14.9%), Electrostatic (29.3%), Hydrophobic (29.5%), H-bond acceptor (15.5%), H-bond donor (10.8%) | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding dynamics of a ligand-receptor complex over time. This technique complements molecular docking by offering a dynamic view of the interactions.

MD simulations have been employed to study the stability and dynamic behavior of quinazolinone derivatives in complex with their biological targets. For instance, a 10-nanosecond MD simulation was conducted on newly designed quinazolinone inhibitors of MMP-13. rsc.org The simulation revealed that the stability of the complex was enhanced by hydrogen bonding interactions with residues such as Ser250 and Gly248. rsc.org Another study performed MD simulations to analyze the dynamic behavior of a quinazolinone derivative in complex with various cancer-related targets, including VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha. researchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) plots from these simulations provided insights into the structural stability and residue-level flexibility of the ligand-receptor complexes. researchgate.netresearchgate.net

Furthermore, MD simulations have been used to investigate the dynamic behavior of quinazolinone derivatives as dual inhibitors of PARP1 and STAT3, two important targets in cancer therapy. nih.gov These simulations, coupled with MM-GBSA calculations, helped in identifying potent dual inhibitors. nih.gov

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, often employing quantum chemical calculations, are used to investigate the electronic structure, reactivity, and other molecular properties of compounds. These studies provide a fundamental understanding of the chemical behavior of quinazolinone derivatives.

Density Functional Theory (DFT) calculations have been widely used to study the electronic properties of quinazolinone derivatives. For example, DFT at the B3LYP/6-311G(d,p) level of theory has been used to optimize the geometry of quinazolinone-vanillin derivatives and to calculate their electronic properties, such as the HOMO-LUMO energy gap, ionization potential, and electron affinity. sapub.org These parameters are crucial for understanding the antioxidant activity of these compounds. sapub.org

In another study, a comprehensive theoretical investigation was conducted on 3-[2-(3,4-dimethoxyphenyl)-ethyl]-2-methyl-3H-quinazoline-4-one. tandfonline.com This included DFT calculations to optimize the molecular geometry and to analyze the electrostatic potential map, nonlinear optical properties, and natural bond orbital (NBO) analysis. tandfonline.com Such studies provide valuable information about the molecule's stability, reactivity, and potential for various applications.

Q & A

Q. What are the foundational synthetic routes for 3,8-dimethyl-4(3H)-quinazolinone and its derivatives?

The synthesis of 4(3H)-quinazolinones typically employs the Niementowski reaction, which involves cyclization of anthranilic acid derivatives with amides or nitriles. Microwave-assisted oxidative heterocyclization has also been optimized for rapid and high-yield synthesis . For 3,8-dimethyl substitution, regioselective alkylation at the 3-position (e.g., using ethyl chloroacetate) followed by methylation at the 8-position is a common strategy . Key intermediates like benzoxazinones are critical for controlling substitution patterns.

Q. How does the quinazolinone core contribute to biological activity?

The planar fused bicyclic structure of 4(3H)-quinazolinone facilitates π-π stacking and hydrogen bonding with biological targets. The 3,8-dimethyl substitution enhances lipophilicity, improving membrane permeability. This scaffold is associated with anticonvulsant, antifungal, and anti-inflammatory activities, as demonstrated in murine models and enzyme inhibition assays .

Q. What in vitro assays are recommended for initial biological evaluation of derivatives?

- Antifungal: Broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC determination) .

- Anti-inflammatory: COX-1/COX-2 inhibition assays using purified enzymes or whole-blood models .

- Anticonvulsant: Maximal electroshock (MES) and subcutaneous metrazol (scMet) seizure tests in rodents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound derivatives for antifungal activity?

- 7-Position Halogenation: Introducing halogens (e.g., Cl) at the 7-position significantly enhances in vitro antifungal potency by increasing electrophilicity and target binding .

- Stereochemistry: The (1R,2R)-stereoisomer of UR-9825 (a 7-Cl derivative) showed 10-fold higher activity than its enantiomer in systemic candidosis models .

- Pharmacokinetics: Hydrophobicity adjustments (e.g., alkyl chain modifications) prolong half-life in rats (t1/2 = 6–9 h) but not mice (t1/2 = 1 h), necessitating species-specific dosing .

| Substituent | Biological Impact | Reference |

|---|---|---|

| 7-Cl | Enhanced antifungal activity | |

| 3-Methyl | Improved metabolic stability | |

| 8-Methyl | Increased lipophilicity |

Q. How do contradictions between in vitro and in vivo efficacy data arise, and how can they be resolved?

Discrepancies often stem from species-specific pharmacokinetics or metabolic degradation. For example, UR-9825 showed moderate in vivo activity in mice due to rapid clearance (t1/2 = 1 h) but high efficacy in rats (t1/2 = 6 h). To address this:

- Conduct parallel in vitro metabolism studies (e.g., liver microsome assays).

- Optimize formulations (e.g., PEGylation) or administer via sustained-release routes .

Q. What strategies improve selectivity for COX-2 inhibition in anti-inflammatory derivatives?

- Benzothiazole Substituents: 3-(4-Methoxybenzothiazol-2-yl) derivatives exhibit >90% COX-2 selectivity by sterically hindering COX-1’s smaller active site .

- Dual Substitution: 6,8-Dibromo groups reduce ulcerogenicity while maintaining COX-2 inhibition (e.g., compound 3l, 85% inhibition vs. Indomethacin’s 72%) .

Q. How can stereochemical purity be ensured during synthesis, and why is it critical?

- Chiral Chromatography: Resolve isomers using HPLC with amylose-based columns .

- Asymmetric Catalysis: Employ chiral ligands in key alkylation steps . Stereochemistry directly impacts efficacy; the (1S,2R)-epimer of UR-9825 retained partial activity, while others were inactive .

Methodological Considerations

Q. What advanced techniques validate target engagement in anticancer studies?

- Molecular Docking: Simulate binding to EGFR or PTP1B using AutoDock Vina .

- Cellular Assays: Measure apoptosis via Annexin V/PI staining in HeLa cells for derivatives with 2-thieno substituents .

Q. How can conflicting SAR data from antimicrobial studies be reconciled?

Q. What in silico tools predict ADMET properties for novel derivatives?

- SwissADME: Assess bioavailability and blood-brain barrier penetration .

- ProTox-II: Predict hepatotoxicity and mutagenicity for prioritized compounds .

Data Interpretation and Optimization

Q. Why do some 3,8-dimethyl derivatives show neurotoxicity in anticonvulsant models?

Ortho-substituted aryl groups (e.g., o-chlorophenyl) enhance MES protection but increase neurotoxicity via GABAA receptor overmodulation. Mitigate this by:

Q. How do halogenated derivatives enhance antitumor activity?

6-Iodo and 6,8-dibromo substitutions induce DNA intercalation and topoisomerase II inhibition. For example, 6-iodo-2-methyl-4(3H)-quinazolinone showed IC50 = 2.1 µM in MCF-7 cells .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.